In Vivo Anti-Tumour Potency: Acetylacrolein vs Methylglyoxal in Ehrlich Ascites Carcinoma Model
In a direct head-to-head comparison using an identical experimental protocol in male CBA/Ca mice bearing Ehrlich ascites carcinoma (EAC), acetylacrolein achieved 99% tumour growth inhibition at a dose of 12.5 mg kg⁻¹ (i.p., twice daily), whereas methylglyoxal required a 4-fold higher dose of 50 mg kg⁻¹ to achieve 98% inhibition. The ascorbic acid adduct AsA-acetylacrolein inhibited tumour growth by 97% and 98% at 100 and 200 mg kg⁻¹ twice daily, respectively, proving comparable to the benchmark methylglyoxal-ascorbate adduct (MGA) [1].
| Evidence Dimension | In vivo tumour growth inhibition (EAC model) |
|---|---|
| Target Compound Data | Acetylacrolein: 99% inhibition at 12.5 mg kg⁻¹ (i.p., twice daily); AsA-acetylacrolein adduct: 97% (100 mg kg⁻¹) and 98% (200 mg kg⁻¹) |
| Comparator Or Baseline | Methylglyoxal: 98% inhibition at 50 mg kg⁻¹ (i.p., twice daily); MGA (methylglyoxal-ascorbate adduct): 93% (62.5 mg kg⁻¹) and 96% (125 mg kg⁻¹) |
| Quantified Difference | ~4-fold higher potency for acetylacrolein vs methylglyoxal (12.5 vs 50 mg kg⁻¹ for near-equivalent effect); AsA-acetylacrolein matched or exceeded MGA efficacy at comparable dose levels |
| Conditions | Male CBA/Ca mice; Ehrlich ascites carcinoma (EAC); 5×10⁶ tumour cells i.p. on day 0; treatment days 1–5 post-transplantation; i.p. injection twice daily |
Why This Matters
For laboratories evaluating reactive aldehyde-based anti-tumour strategies, acetylacrolein offers substantially higher potency per unit mass than methylglyoxal, reducing the required dose for equivalent efficacy and potentially lowering systemic aldehyde burden.
- [1] Együd LG, Szent-Györgyi A. Anti-tumour activity of novel adducts of ascorbic acid with aldehydes. Eur J Cancer Clin Oncol. 1981;17(7):759-765. (Data accessed via ScienceDirect). View Source
